molecular formula C16H17ClFNO B5009307 2-[Benzyl-[(2-chloro-6-fluorophenyl)methyl]amino]ethanol

2-[Benzyl-[(2-chloro-6-fluorophenyl)methyl]amino]ethanol

Cat. No.: B5009307
M. Wt: 293.76 g/mol
InChI Key: GPSCYXUIZZMHRA-UHFFFAOYSA-N
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Description

2-[Benzyl-[(2-chloro-6-fluorophenyl)methyl]amino]ethanol is an organic compound with a complex structure that includes a benzyl group, a chloro-fluorophenyl group, and an aminoethanol moiety

Properties

IUPAC Name

2-[benzyl-[(2-chloro-6-fluorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO/c17-15-7-4-8-16(18)14(15)12-19(9-10-20)11-13-5-2-1-3-6-13/h1-8,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSCYXUIZZMHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[(2-chloro-6-fluorophenyl)methyl]amino]ethanol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluorobenzyl alcohol with benzylamine under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-[(2-chloro-6-fluorophenyl)methyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[Benzyl-[(2-chloro-6-fluorophenyl)methyl]amino]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[Benzyl-[(2-chloro-6-fluorophenyl)methyl]amino]ethanol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylaminoethanol: A simpler analog with similar structural features but lacking the chloro-fluorophenyl group.

    2-Chloro-6-fluorobenzyl alcohol: Contains the chloro-fluorophenyl group but lacks the aminoethanol moiety.

Uniqueness

2-[Benzyl-[(2-chloro-6-fluorophenyl)methyl]amino]ethanol is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.

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